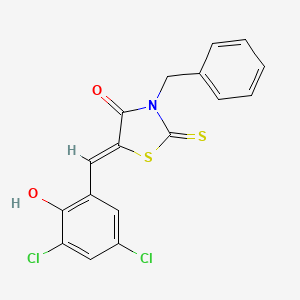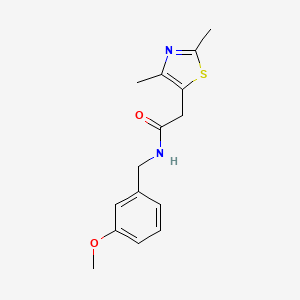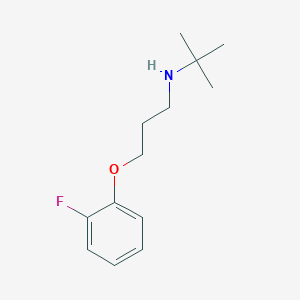
7-methoxy-2-(1,1,2,2,3,3,4,4-octafluorobutyl)-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-methoxy-2-(1,1,2,2,3,3,4,4-octafluorobutyl)-4H-chromen-4-one, also known as MOA-192, is a synthetic compound that has gained attention in the scientific community due to its potential in various research applications.
Mécanisme D'action
7-methoxy-2-(1,1,2,2,3,3,4,4-octafluorobutyl)-4H-chromen-4-one works by binding to the orthosteric site of M1 mAChRs, which are primarily located in the hippocampus, cortex, and striatum of the brain. This binding blocks the activity of these receptors, which are involved in various cognitive and motor processes. By selectively blocking M1 mAChRs, 7-methoxy-2-(1,1,2,2,3,3,4,4-octafluorobutyl)-4H-chromen-4-one has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia.
Biochemical and Physiological Effects
7-methoxy-2-(1,1,2,2,3,3,4,4-octafluorobutyl)-4H-chromen-4-one has been shown to have various biochemical and physiological effects, including the selective blockage of M1 mAChRs in the brain, improved cognitive function in animal models of Alzheimer's disease and schizophrenia, and the potential to modulate dopamine signaling in the striatum. However, more research is needed to fully understand the biochemical and physiological effects of 7-methoxy-2-(1,1,2,2,3,3,4,4-octafluorobutyl)-4H-chromen-4-one.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 7-methoxy-2-(1,1,2,2,3,3,4,4-octafluorobutyl)-4H-chromen-4-one in lab experiments is its selective binding to M1 mAChRs, which allows researchers to selectively block the activity of these receptors without affecting other subtypes. However, one limitation of using 7-methoxy-2-(1,1,2,2,3,3,4,4-octafluorobutyl)-4H-chromen-4-one is its potential off-target effects, which may affect the interpretation of experimental results.
Orientations Futures
There are several future directions for 7-methoxy-2-(1,1,2,2,3,3,4,4-octafluorobutyl)-4H-chromen-4-one research, including the development of more selective M1 mAChR antagonists, the investigation of the potential therapeutic effects of 7-methoxy-2-(1,1,2,2,3,3,4,4-octafluorobutyl)-4H-chromen-4-one in various neurological and psychiatric disorders, and the exploration of the potential modulatory effects of 7-methoxy-2-(1,1,2,2,3,3,4,4-octafluorobutyl)-4H-chromen-4-one on other neurotransmitter systems, such as dopamine and glutamate.
Conclusion
7-methoxy-2-(1,1,2,2,3,3,4,4-octafluorobutyl)-4H-chromen-4-one is a synthetic compound that has shown promise in various scientific research applications, particularly in the study of the distribution and function of M1 mAChRs in the brain. While more research is needed to fully understand the biochemical and physiological effects of 7-methoxy-2-(1,1,2,2,3,3,4,4-octafluorobutyl)-4H-chromen-4-one, its selective binding to M1 mAChRs has made it a valuable tool for studying the role of these receptors in various physiological and pathological processes.
Méthodes De Synthèse
7-methoxy-2-(1,1,2,2,3,3,4,4-octafluorobutyl)-4H-chromen-4-one can be synthesized through a multi-step process that involves the reaction between 7-methoxy-4-hydroxycoumarin and 1,1,2,2,3,3,4,4-octafluorobutyl bromide in the presence of a base, followed by a cyclization reaction with the help of a catalyst. This synthesis method has been optimized to produce high yields of 7-methoxy-2-(1,1,2,2,3,3,4,4-octafluorobutyl)-4H-chromen-4-one with high purity.
Applications De Recherche Scientifique
7-methoxy-2-(1,1,2,2,3,3,4,4-octafluorobutyl)-4H-chromen-4-one has been used in various scientific research applications, including as a tool to study the distribution and function of muscarinic acetylcholine receptors (mAChRs) in the brain. 7-methoxy-2-(1,1,2,2,3,3,4,4-octafluorobutyl)-4H-chromen-4-one selectively binds to the M1 subtype of mAChRs, allowing researchers to selectively block the activity of these receptors without affecting other subtypes. This has been useful in studying the role of M1 mAChRs in various physiological and pathological processes, such as learning and memory, Alzheimer's disease, and schizophrenia.
Propriétés
IUPAC Name |
7-methoxy-2-(1,1,2,2,3,3,4,4-octafluorobutyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F8O3/c1-24-6-2-3-7-8(23)5-10(25-9(7)4-6)12(17,18)14(21,22)13(19,20)11(15)16/h2-5,11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYWPGUOAYMJPNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C=C(O2)C(C(C(C(F)F)(F)F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F8O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-methoxy-2-(1,1,2,2,3,3,4,4-octafluorobutyl)-4H-chromen-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(3-chlorophenyl)-11-(3,4-dimethoxyphenyl)-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4985558.png)
![6-(2,5-dimethoxyphenyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4985559.png)

![4-methyl-N-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}benzenesulfonamide](/img/structure/B4985598.png)
![5-chloro-N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B4985599.png)

![N-ethyl-1-methyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-1H-indole-3-carboxamide](/img/structure/B4985620.png)
![4-chloro-N-{3-[(4-nitrophenyl)amino]propyl}benzamide](/img/structure/B4985625.png)

![butyl 4-({[(5-chloro-2-methoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4985635.png)
![2-(4-chlorophenyl)-4-[(5-nitro-2-furyl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B4985645.png)
